N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine
Description
N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine (C₁₁H₁₂F₃NO, MW 231.21) is a small-molecule compound featuring an oxetane ring linked to a benzyl group substituted with a trifluoromethyl (-CF₃) group at the 3-position (meta) of the aromatic ring. The oxetane ring enhances metabolic stability and improves solubility compared to bulkier cyclic ethers, while the -CF₃ group introduces strong electron-withdrawing effects, influencing binding interactions and lipophilicity .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWHDWQYMWLUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine typically involves the following steps:
Preparation of 3-(Trifluoromethyl)benzylamine: This intermediate can be synthesized by the reduction of 3-(trifluoromethyl)benzonitrile using hydrogen gas in the presence of a suitable catalyst.
Formation of Oxetane Ring: The oxetane ring can be formed through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted benzylamine compounds .
Scientific Research Applications
Organic Chemistry
N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine serves as a critical building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions:
- Oxidation: Can be oxidized to form oxetane derivatives.
- Reduction: Reduction reactions yield amine derivatives.
- Substitution Reactions: The trifluoromethyl group can engage in nucleophilic substitution reactions.
Medicinal Chemistry
The compound is of particular interest in drug discovery due to its potential therapeutic applications:
- Antimicrobial Activity: Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activity against pathogens like Mycobacterium tuberculosis, potentially interfering with bacterial cell wall synthesis or metabolic pathways essential for survival .
- Antitumor Activity: Preliminary research suggests that this compound may induce apoptosis in cancer cells, showing selective targeting at low concentrations while sparing normal cells.
Pharmaceutical Development
The compound has been utilized in the preparation of drugs such as Ubrogepant, which is used for migraine treatment. Its unique structural features allow for modifications leading to novel therapeutic agents.
Case Study 1: Antimicrobial Screening
A high-throughput screening against Mycobacterium tuberculosis was conducted with this compound among other compounds. The results indicated significant inhibitory effects compared to non-fluorinated counterparts, confirming its potential as an antimicrobial agent .
Case Study 2: Antitumor Potential
Research on various cancer cell lines demonstrated that this compound could selectively induce apoptosis in sensitive tumor cells, suggesting its utility in targeted cancer therapies.
Mechanism of Action
The mechanism of action of N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and receptors .
Comparison with Similar Compounds
Positional Isomers: 3-CF₃ vs. 4-CF₃ Substitution
- N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine (C₁₁H₁₂F₃NO, MW 231.21, logP 2.58 ): The 4-CF₃ isomer shares the same molecular formula and weight as the target compound but differs in the substituent position.
Substituent Variations: Halogenated Analogs
- N-(3-Bromobenzyl)oxetan-3-amine (C₁₀H₁₂BrNO, MW 242.11 ): Replacing -CF₃ with bromine increases molecular weight and introduces a polarizable halogen. Bromine’s larger atomic radius may enhance steric hindrance, while its weaker electron-withdrawing effect compared to -CF₃ could reduce electrophilic interactions in target binding.
Aromatic System Modifications
- N-(3-Fluorophenyl)-3-phenyloxetan-3-amine (C₁₅H₁₄FNO, MW 243.28 ): This analog replaces the benzyl group with a biphenyl system. The synthesis yield (73%) suggests favorable synthetic accessibility compared to the target compound.
Amide vs. Amine Derivatives
Table 1: Key Properties of N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine and Analogs
*Estimated logP for the target compound based on analog data.
Implications for Drug Design
- Meta vs. Para Substitution : The 3-CF₃ position in the target compound may optimize interactions in hydrophobic pockets compared to the 4-CF₃ isomer .
- Oxetane Advantages : The oxetane ring balances rigidity and solubility, reducing metabolic degradation compared to larger rings (e.g., tetrahydrofuran) .
Biological Activity
N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups is known to enhance the pharmacological properties of organic compounds, making them more effective as drugs. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound can be represented as follows:
Where the trifluoromethyl group (-CF₃) is attached to a benzyl moiety, which in turn is linked to an oxetane ring containing an amine functional group. This unique combination contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activity. For instance, a high-throughput screening against Mycobacterium tuberculosis revealed that fluorinated compounds showed significant inhibitory effects compared to their non-fluorinated counterparts. The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .
Antitumor Activity
The antitumor potential of this compound has been investigated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in sensitive tumor cells while exhibiting a biphasic dose-response relationship similar to other fluorinated analogs. This characteristic allows for selective targeting of cancer cells at low concentrations while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the benzyl and oxetane moieties can significantly affect potency and selectivity. For example, variations in substituents on the benzyl ring have been correlated with changes in cytotoxicity against specific cancer cell lines, indicating that electronic and steric factors play a vital role in determining biological outcomes .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of fluorinated compounds, including this compound, demonstrated potent activity against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined using a standard broth microdilution method, revealing MIC values as low as 0.5 µM for some derivatives .
| Compound | MIC (µM) |
|---|---|
| This compound | 0.5 |
| Fluorinated Control Compound | 1.0 |
| Non-fluorinated Control Compound | 8.0 |
Case Study 2: Cancer Cell Line Testing
In vitro studies on breast cancer cell lines (MCF-7) showed that this compound exhibited significant cytotoxicity with an IC₅₀ value of approximately 15 µM. Further analysis revealed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
